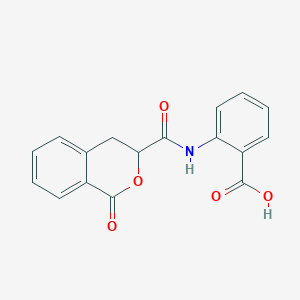

2-(1-Oxoisochroman-3-carboxamido)benzoic acid

Descripción

2-(1-Oxoisochroman-3-carboxamido)benzoic acid is a bicyclic aromatic compound featuring a benzoic acid moiety linked via a carboxamide group to a 1-oxoisochroman scaffold. The 1-oxoisochroman core consists of a fused benzene and oxygen-containing six-membered ring, which confers rigidity and influences electronic properties.

Propiedades

IUPAC Name |

2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c19-15(18-13-8-4-3-7-12(13)16(20)21)14-9-10-5-1-2-6-11(10)17(22)23-14/h1-8,14H,9H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGXWFYACBINND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxoisochroman-3-carboxamido)benzoic acid typically involves the ring opening of 3-arylisocoumarins with an excess of morpholine, followed by functionalization into enaminoketones using C-formylation with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Upon acidic hydrolysis, these enaminoketones are transformed into 3-aryl-1H-isochromene-4-carbaldehydes .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Oxoisochroman-3-carboxamido)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the carboxamido and benzoic acid moieties.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(1-Oxoisochroman-3-carboxamido)benzoic acid include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of isochroman and benzoic acid, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Drug Development : The compound is investigated for its potential as a lead compound in drug development. Its ability to interact with specific biological targets makes it a candidate for designing new therapeutics, particularly in treating cancer and inflammatory diseases.

- Enzyme Inhibition Studies : Research has shown that derivatives of benzoic acid can act as inhibitors for various enzymes, including cyclooxygenase (COX) and polyphenol oxidase (PPO). These enzymes are crucial in pathways associated with inflammation and oxidative stress, making the compound valuable in pharmacological studies aimed at reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Properties : Preliminary studies indicate that 2-(1-Oxoisochroman-3-carboxamido)benzoic acid exhibits significant antiproliferative effects against several cancer cell lines. It appears to modulate the expression of proteins involved in cell cycle regulation, leading to inhibited growth of tumor cells .

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain fungal strains. It affects ergosterol biosynthesis, which is vital for maintaining the integrity of fungal cell membranes .

Material Science

- Polymer Chemistry : The unique properties of 2-(1-Oxoisochroman-3-carboxamido)benzoic acid make it suitable for use as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for developing advanced materials.

Case Study 1: Antiproliferative Effects on Cancer Cells

A study published in eLife explored the structural variants of related compounds, revealing that modifications to the chemical structure can significantly enhance biological activity against HCT116 colorectal cancer cells. The study highlighted the importance of structure-activity relationships in developing more effective anticancer agents .

Case Study 2: Antifungal Mechanisms

Research focusing on antifungal activity against Yarrowia lipolytica demonstrated that 2-(1-Oxoisochroman-3-carboxamido)benzoic acid inhibits key enzymes involved in sterol biosynthesis. This inhibition was quantified through assays measuring cell viability and metabolic activity, indicating a broad spectrum of antifungal activity .

Data Tables

| Activity Type | Observations |

|---|---|

| Anticancer | Significant inhibition of HCT116 cells |

| Antifungal | Inhibits growth of Yarrowia lipolytica |

| Enzyme Inhibition | Effective against COX and PPO |

Mecanismo De Acción

The mechanism of action of 2-(1-Oxoisochroman-3-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant potential for therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-(1-Oxoisochroman-3-carboxamido)benzoic acid, differing in heterocyclic cores, substituents, or functional groups:

Physicochemical Properties

- Melting Points : Chromene-based derivatives (e.g., 235–236°C ) exhibit higher melting points than ethoxy-oxoacetamido analogs, likely due to stronger π-π stacking in aromatic systems.

- Hydrogen Bonding : O–H⋯O and C–H⋯O interactions dominate in planar benzoic acid derivatives , while bulkier substituents (e.g., naphthoyl ) may reduce directional bonding.

Divergences and Challenges

- Steric Effects : The 1-oxoisochroman group may hinder crystallization compared to simpler benzoic acid derivatives.

- Thermal Stability : Naphthoyl-containing analogs show higher thermal resilience (boiling point >500°C), whereas ethoxy-oxoacetamido derivatives decompose at lower temperatures.

Actividad Biológica

2-(1-Oxoisochroman-3-carboxamido)benzoic acid, also known by its CAS number 868154-21-6, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of 2-(1-Oxoisochroman-3-carboxamido)benzoic acid is primarily attributed to its interaction with various biochemical pathways. The compound is believed to exert its effects through:

- Inhibition of Enzymes : It shows inhibitory activity against acetylcholinesterase (AChE), which is crucial for the regulation of acetylcholine levels in the brain. Elevated levels of acetylcholine are associated with improved cognitive functions, making this compound a candidate for Alzheimer's disease treatment .

- Modulation of Receptors : The compound may act as an allosteric modulator for muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive processes and memory formation .

Pharmacokinetics

Pharmacokinetic studies are essential to understand how the compound behaves in biological systems. While specific data on the pharmacokinetics of 2-(1-Oxoisochroman-3-carboxamido)benzoic acid is limited, general characteristics can be inferred from similar compounds:

- Absorption : The compound is expected to be well absorbed due to its moderate lipophilicity.

- Distribution : It likely crosses the blood-brain barrier, which is critical for central nervous system activity.

- Metabolism : Potential metabolic pathways include oxidation and conjugation, which may affect its bioavailability and efficacy.

- Excretion : Primarily through renal pathways, with metabolites being eliminated via urine.

Biological Activity Overview

The biological activities associated with 2-(1-Oxoisochroman-3-carboxamido)benzoic acid include:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress .

- Neuroprotective Effects : By inhibiting AChE and modulating mAChRs, it may offer neuroprotective benefits, potentially improving outcomes in neurodegenerative diseases .

Case Studies

Several studies have investigated the effects of compounds similar to 2-(1-Oxoisochroman-3-carboxamido)benzoic acid:

-

Alzheimer's Disease Models :

- In vitro studies showed that compounds with similar structures exhibited potent AChE inhibitory activity with IC50 values ranging from 0.077 to 50.080 μM, indicating their potential as therapeutic agents for Alzheimer's disease .

- Animal studies demonstrated improvements in memory and learning when treated with AChE inhibitors compared to control groups.

- Antioxidant Studies :

Data Table

Here is a summary table detailing relevant biological activities and findings related to 2-(1-Oxoisochroman-3-carboxamido)benzoic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.